molecular formula C20H16N2O8 B12296220 5H-Benzo(b)carbazole-5-carbonitrile, 3-(acetyloxy)-1,2,3,4,6,11-hexahydro-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo-

5H-Benzo(b)carbazole-5-carbonitrile, 3-(acetyloxy)-1,2,3,4,6,11-hexahydro-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo-

Cat. No.: B12296220
M. Wt: 412.3 g/mol
InChI Key: VTBQTYQHTVTELM-UHFFFAOYSA-N
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Description

5H-Benzo(b)carbazole-5-carbonitrile, 3-(acetyloxy)-1,2,3,4,6,11-hexahydro-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo-: is a complex organic compound belonging to the carbazole family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Benzo(b)carbazole-5-carbonitrile, 3-(acetyloxy)-1,2,3,4,6,11-hexahydro-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo- typically involves multi-step organic reactions. The process begins with the formation of the carbazole core, followed by the introduction of various functional groups through reactions such as nitration, acetylation, and hydroxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated carbazole derivatives.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in organic synthesis and materials science. Its unique structure allows for the creation of novel polymers and organic semiconductors.

Biology: In biological research, the compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Medicine: The compound’s pharmacological properties are explored for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5H-Benzo(b)carbazole-5-carbonitrile, 3-(acetyloxy)-1,2,3,4,6,11-hexahydro-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it may inhibit specific enzymes involved in cellular processes, further contributing to its biological activity.

Comparison with Similar Compounds

  • 11H-benzo[a]carbazole-5-carbonitrile
  • 1,4-dimethyl-9H-carbazol-3-ol
  • 6-methoxy-1,4-dimethyl-9H-carbazol-3-ol
  • 1,4,9-trimethyl-9H-carbazol-3-ol
  • 9-ethyl-9H-carbazol-3-ol

Uniqueness: Compared to similar compounds, 5H-Benzo(b)carbazole-5-carbonitrile, 3-(acetyloxy)-1,2,3,4,6,11-hexahydro-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H16N2O8

Molecular Weight

412.3 g/mol

IUPAC Name

(5-cyano-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-3-yl) acetate

InChI

InChI=1S/C20H16N2O8/c1-7(23)30-20(2)18(28)14-12(17(27)19(20)29)11-13(22(14)6-21)16(26)10-8(15(11)25)4-3-5-9(10)24/h3-5,17-19,24,27-29H,1-2H3

InChI Key

VTBQTYQHTVTELM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(C(C(C2=C(C1O)N(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)C#N)O)O)C

Origin of Product

United States

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